molecular formula C13H12N2O3S B010738 anilino(phenylimino)methanesulfonic acid CAS No. 107678-85-3

anilino(phenylimino)methanesulfonic acid

Cat. No.: B010738
CAS No.: 107678-85-3
M. Wt: 276.31 g/mol
InChI Key: WHCHCNQDLARRHS-UHFFFAOYSA-N
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Description

Methanesulfonic acid, (phenylamino)(phenylimino)- is a chemical compound with the molecular formula C13H12N2O3S. It is known for its unique structure, which includes both phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, (phenylamino)(phenylimino)- typically involves the reaction of diphenylthiourea with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of methanesulfonic acid, (phenylamino)(phenylimino)- is generally based on the same principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, (phenylamino)(phenylimino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- depend on the type of reaction. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amines. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

APIMSA is characterized by its unique structure, which combines the aniline moiety with a phenylimino group and a methanesulfonic acid functional group. This combination imparts specific chemical properties that make it suitable for various applications.

Synthesis and Catalysis

APIMSA serves as an effective catalyst in several chemical reactions due to its acidic properties. Its applications include:

  • Catalysis in Organic Synthesis : APIMSA has been utilized in the synthesis of complex organic molecules. For instance, it catalyzes the reaction between long-chain olefins and benzene to produce linear alkylbenzenes, which are important intermediates in detergents and surfactants production .
  • Electrochemical Applications : The compound is being investigated for use in electrochemical processes, particularly as an electrolyte in redox flow batteries (RFBs). Its high solubility and conductivity make it a suitable alternative to traditional electrolytes like fluoroboric acid .

Pharmaceutical Applications

APIMSA's unique chemical structure allows it to act as an intermediate in pharmaceutical synthesis:

  • Drug Development : It can be used in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents. The presence of the aniline group enhances its reactivity, making it a valuable building block in drug chemistry .
  • Biological Activity : Preliminary studies suggest that derivatives of APIMSA may exhibit biological activity, which warrants further investigation into its potential therapeutic uses .

Material Science

In materials science, APIMSA has shown promise in enhancing the properties of polymers and composites:

  • Polymer Composites : Research indicates that APIMSA can be used to prepare polyaniline/graphene composites with enhanced thermal and electrical properties. These materials have potential applications in electronics and energy storage devices .
  • Coatings and Adhesives : The compound's properties make it suitable for developing coatings that require strong adhesion and resistance to environmental degradation .

Case Study 1: Use as an Electrolyte

A study conducted on the use of APIMSA as an electrolyte for electroplating tin-lead solder demonstrated its effectiveness in achieving high-quality coatings with improved adhesion compared to traditional methods using more hazardous acids . The results indicated lower environmental impact due to reduced toxicity.

Case Study 2: Synthesis of Drug Intermediates

In pharmaceutical research, APIMSA was employed as a catalyst for synthesizing phenazopyridine derivatives. The reaction yielded high purity products with significant yield improvements over traditional methods, showcasing its utility in drug development .

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisLinear alkylbenzene productionEfficient catalysis
Electrochemical ProcessesRedox flow batteriesHigh solubility and conductivity
Pharmaceutical SynthesisDrug intermediates (e.g., analgesics)Enhanced reactivity
Material SciencePolyaniline/graphene compositesImproved thermal/electrical properties

Mechanism of Action

The mechanism of action of methanesulfonic acid, (phenylamino)(phenylimino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid, (phenylamino)(phenylimino)- include:

Uniqueness

Methanesulfonic acid, (phenylamino)(phenylimino)- is unique due to its combination of phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No.

107678-85-3

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

anilino(phenylimino)methanesulfonic acid

InChI

InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18)

InChI Key

WHCHCNQDLARRHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-]

Key on ui other cas no.

107678-85-3

Synonyms

(Phenylamino)(phenylimino)methanesulfonic acid

Origin of Product

United States

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